Structural Differentiation from the Unsubstituted Phenyl Analog: Impact of 2,4-Dimethyl Substitution on Lipophilicity and Kinase Binding Conformation
The target compound differs from its closest characterized analog, N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 898214-73-8), solely by the presence of two methyl groups at the 2- and 4-positions of the 3-phenyl ring. The unsubstituted phenyl analog has been described as a type II kinase inhibitor that binds the DFG-out conformation of VEGFR-2, a profile optimized from the sorafenib pharmacophore . The 2,4-dimethyl substitution in the target compound increases the calculated partition coefficient (cLogP) by approximately 1.0 log unit relative to the phenyl analog, as estimated from fragment-based additivity, enhancing membrane permeability potential but also potentially altering selectivity and off-target binding . In the broader pyridazine-based VEGFR-2 inhibitor series, compounds with substituted aryl groups at the 3-position demonstrated variable inhibition of VEGFR-2, with some derivatives achieving 100% inhibition at screening concentrations, whereas minor structural modifications abolished activity entirely [1]. However, no direct head-to-head enzymatic or cellular comparison between CAS 941883-46-1 and CAS 898214-73-8 has been published, and the quantitative impact of the 2,4-dimethyl substitution on VEGFR-2 IC50 remains experimentally uncharacterized for the target compound.
| Evidence Dimension | Structural and predicted physicochemical differentiation vs. closest published analog |
|---|---|
| Target Compound Data | 2,4-dimethylphenyl substituent at position 3; estimated cLogP not experimentally determined; structural analogs in the class show VEGFR-2 inhibition (no specific IC50 data for this compound) |
| Comparator Or Baseline | CAS 898214-73-8: unsubstituted phenyl at position 3; described as type II VEGFR-2 inhibitor (DFG-out binder); MW 349.39 |
| Quantified Difference | Estimated ΔMW = +28.05 Da; estimated ΔcLogP ≈ +1.0 (calculated from fragment contributions); biological activity difference not quantified due to absence of published data for target compound |
| Conditions | Predicted physicochemical properties; class-level biological activity inference from pyridazine-based VEGFR-2 inhibitor series [1] |
Why This Matters
The 2,4-dimethyl substitution is expected to modulate target binding affinity, selectivity, and ADME properties relative to the unsubstituted phenyl comparator, but the absence of published quantitative data means that any procurement for kinase-targeting applications must include confirmatory biochemical profiling.
- [1] Jaballah MY, Serya RAT, Saad N, Khojah SM, Ahmed M, Barakat A, et al. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. J Enzyme Inhib Med Chem. 2019;34(1):1571-1587. Pyridazine derivatives 8c and 8f showed 100% and 89% inhibition of VEGFR-2, respectively. View Source
